molecular formula C5H12ClNO2S B1599604 3-chloro-N,N-dimethylpropane-1-sulfonamide CAS No. 78472-00-1

3-chloro-N,N-dimethylpropane-1-sulfonamide

Cat. No. B1599604
Key on ui cas rn: 78472-00-1
M. Wt: 185.67 g/mol
InChI Key: NCZGIOUJVDTSNN-UHFFFAOYSA-N
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Patent
US08450315B2

Procedure details

To a suspension of dimethylamine hydrochloride (1.38 g) in dichloromethane (20 mL) was added triethylamine (2.52 mL) and then 3-chloropropanesulfonyl chloride (0.69 mL) and the reaction was stirred at room temperature for 16 h. The reaction was quenched with water (20 mL) and extracted into dichloromethane (2×30 mL). The combined organics were washed with 1 M aqueous hydrochloric acid solution (40 mL) then saturated aqueous sodium hydrogen carbonate solution, dried (MgSO4) and reduced in vacuo to give 3-chloro-propane-1-sulfonic acid dimethylamide as a yellow solid.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step Two
Quantity
0.69 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].C(N(CC)CC)C.[Cl:12][CH2:13][CH2:14][CH2:15][S:16](Cl)(=[O:18])=[O:17]>ClCCl>[CH3:2][N:3]([CH3:4])[S:16]([CH2:15][CH2:14][CH2:13][Cl:12])(=[O:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.52 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.69 mL
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane (2×30 mL)
WASH
Type
WASH
Details
The combined organics were washed with 1 M aqueous hydrochloric acid solution (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous sodium hydrogen carbonate solution, dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)CCCCl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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